molecular formula C15H24 B13390882 1,1,4,7-Tetramethyl-1a,2,3,5,6,7,7a,7b-octahydrocyclopropa[e]azulene

1,1,4,7-Tetramethyl-1a,2,3,5,6,7,7a,7b-octahydrocyclopropa[e]azulene

Cat. No.: B13390882
M. Wt: 204.35 g/mol
InChI Key: WGTRJVCFDUCKCM-UHFFFAOYSA-N
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Description

Viridiflorene is a carbotricyclic sesquiterpene, a type of naturally occurring organic compound. It is found in several natural sources, including Australian Tea Tree oil (Melaleuca alternifolia) and other essential oils . Viridiflorene is known for its complex structure and biological activities, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Viridiflorene is synthesized by the enzyme viridiflorene synthase, which catalyzes the conversion of farnesyl diphosphate to viridiflorene . This enzyme is found in plants such as Solanum lycopersicum (tomato) and is expressed in Escherichia coli for research purposes . The reaction conditions typically involve the use of a suitable buffer and cofactors to maintain enzyme activity.

Industrial Production Methods

Industrial production of viridiflorene is not well-documented, but it can be inferred that large-scale synthesis would involve the use of bioreactors to cultivate genetically modified microorganisms expressing viridiflorene synthase. The process would include optimizing conditions such as temperature, pH, and nutrient supply to maximize yield.

Chemical Reactions Analysis

Types of Reactions

Viridiflorene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various reagents, including halogens and alkylating agents, can be used under controlled conditions.

Major Products

The major products formed from these reactions include viridiflorol, various substituted viridiflorenes, and reduced forms of viridiflorene.

Mechanism of Action

Viridiflorene exerts its effects through various molecular targets and pathways:

Properties

IUPAC Name

1,1,4,7-tetramethyl-1a,2,3,5,6,7,7a,7b-octahydrocyclopropa[e]azulene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24/c1-9-6-8-12-14(15(12,3)4)13-10(2)5-7-11(9)13/h10,12-14H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGTRJVCFDUCKCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(CCC3C(C12)C3(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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